2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene

Description

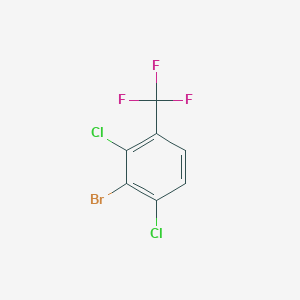

Chemical Structure: C₇H₃BrCl₂F₃ CAS No.: 79406-57-8 Molecular Weight: 294.91 g/mol This halogenated benzene derivative features bromo (Br), dichloro (Cl₂), and trifluoromethyl (CF₃) substituents at positions 2, 1/3, and 4, respectively. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name |

2-bromo-1,3-dichloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYVMQFUNZXYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859794-59-5 | |

| Record name | 2-bromo-1,3-dichloro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled chemical reactions involving halogenated intermediates. The process requires precise temperature and pressure conditions to ensure the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed:

Oxidation: 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzoic acid.

Reduction: 2-Bromo-1,3-dichlorobenzene.

Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Analysis :

- Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃) : The CF₃ group is strongly electron-withdrawing, while OCF₃ has mixed inductive (electron-withdrawing) and resonance (electron-donating) effects, altering reactivity in electrophilic substitution .

- Halogen Positioning: The target compound’s 1,3-dichloro arrangement increases steric hindrance compared to mono-halogenated analogues (e.g., CAS 35691-65-7), reducing nucleophilic substitution rates .

Biological Activity

2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene (CAS Number: 859794-59-5) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Overview

The compound features a benzene ring substituted with bromine, dichloro, and trifluoromethyl groups. This unique combination of substituents may influence its chemical reactivity and biological interactions.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary investigations suggest that halogenated aromatic compounds can exhibit antimicrobial effects. The presence of multiple halogen atoms may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions essential for microbial survival .

- Anticancer Activity : Some derivatives of halogenated benzenes have shown cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell types. A notable study demonstrated that derivatives exhibited significant anti-leukemic activity with low IC50 values .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes crucial for cellular processes, leading to inhibition of growth or proliferation in target cells.

- DNA Interaction : Similar compounds have been shown to induce DNA damage, triggering apoptosis in cancer cells. This is likely due to the ability of the compound to intercalate into DNA or generate reactive oxygen species (ROS) that cause oxidative stress .

- Membrane Disruption : The presence of multiple halogens can enhance lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity, which is particularly effective against microbial cells.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and related compounds:

- Anticancer Studies : A study focusing on structurally similar compounds reported that certain halogenated derivatives exhibited cytotoxicity against K-562 leukemia cells with IC50 values in the nanomolar range (e.g., 56.4 nM). These findings suggest a promising avenue for developing new anticancer agents based on this compound .

| Compound | Cell Line | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | K-562 | 56.4 | 101.0 |

| Similar Derivative | UACC-62 | 56.9 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.